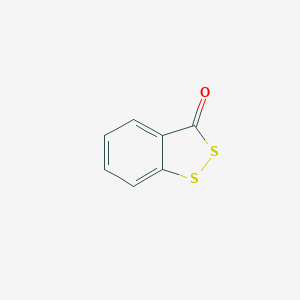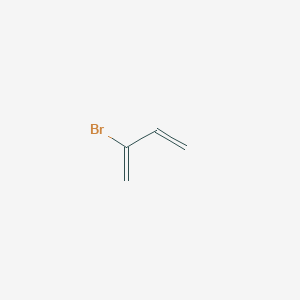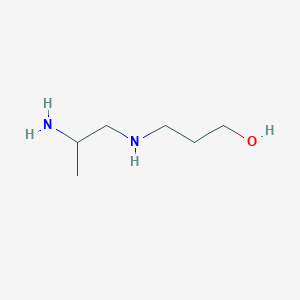
N-(3-Hydroxypropyl)-1,2-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxypropyl)-1,2-propanediamine, also known as tris(hydroxymethyl)aminomethane (THAM), is a commonly used buffer in biological research. THAM is a zwitterionic molecule that is capable of maintaining a stable pH in a variety of biological systems.
Wirkmechanismus
THAM functions as a buffer by accepting or donating protons in response to changes in pH. THAM has a pKa of 8.1, which makes it an effective buffer in the physiological range. THAM is also capable of chelating metal ions, which can be useful in certain experiments.
Biochemical and Physiological Effects:
THAM has been shown to have a variety of biochemical and physiological effects. In animal studies, THAM has been shown to have anti-inflammatory properties and to protect against ischemic injury. THAM has also been shown to have a protective effect on the liver and to improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of THAM is its ability to maintain a stable pH in the physiological range. THAM is also relatively inexpensive and easy to synthesize. However, THAM has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, THAM is not compatible with certain assays, such as those that require a low pH.
Zukünftige Richtungen
There are several areas of future research for THAM. One area of interest is the development of new methods for synthesizing THAM that are more efficient and environmentally friendly. Another area of interest is the use of THAM in drug delivery systems. THAM has been shown to enhance the solubility and stability of certain drugs, making it a promising candidate for drug delivery applications. Finally, THAM may have potential as a therapeutic agent in the treatment of various diseases, such as liver disease and cardiovascular disease.
Conclusion:
In conclusion, THAM is a versatile buffer that has a wide range of applications in biological research. Its ability to maintain a stable pH in the physiological range makes it an essential component in many experiments. THAM also has several potential therapeutic applications, making it an area of interest for future research.
Synthesemethoden
THAM can be synthesized by reacting formaldehyde with ammonia and glycerol. The resulting product is then treated with sodium hydroxide to form THAM. The synthesis of THAM is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
THAM is commonly used as a buffer in biological research. It is particularly useful in experiments that require a stable pH in the physiological range. THAM is also used as a component in cell culture media and in the isolation of proteins.
Eigenschaften
CAS-Nummer |
10171-78-5 |
|---|---|
Molekularformel |
C6H16N2O |
Molekulargewicht |
132.2 g/mol |
IUPAC-Name |
3-(2-aminopropylamino)propan-1-ol |
InChI |
InChI=1S/C6H16N2O/c1-6(7)5-8-3-2-4-9/h6,8-9H,2-5,7H2,1H3 |
InChI-Schlüssel |
PKPINSQODSMJFH-UHFFFAOYSA-N |
SMILES |
CC(CNCCCO)N |
Kanonische SMILES |
CC(CNCCCO)N |
Synonyme |
3-[(2-Aminopropyl)amino]-1-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



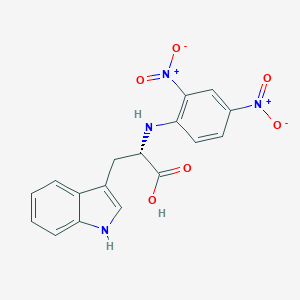

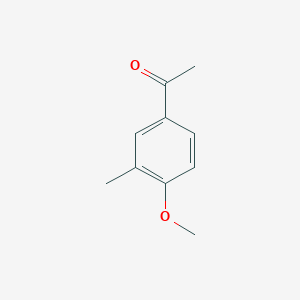
![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)
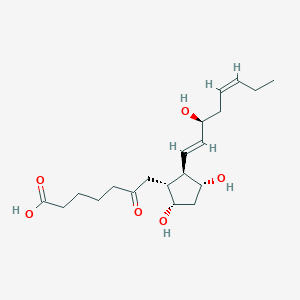
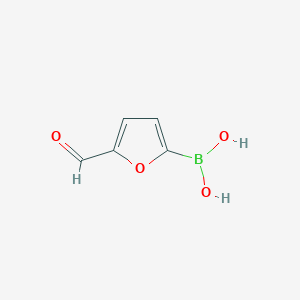

![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)
![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)


